Nictiazem

Beschreibung

Nictiazem (CAS: 95058-70-1) is a pharmaceutical compound listed in international regulatory databases as a designated active ingredient in medicinal products . The compound is grouped with other nitrofuran derivatives (e.g., Nicofurate, Nifuradene) in regulatory annexes, implying shared functional groups or mechanisms of action .

Eigenschaften

CAS-Nummer |

95058-70-1 |

|---|---|

Molekularformel |

C26H27N3O4S |

Molekulargewicht |

477.6 g/mol |

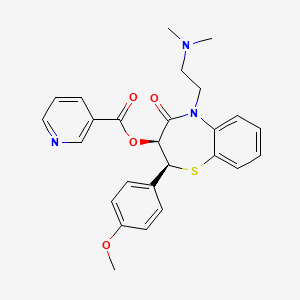

IUPAC-Name |

[(2S,3S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] pyridine-3-carboxylate |

InChI |

InChI=1S/C26H27N3O4S/c1-28(2)15-16-29-21-8-4-5-9-22(21)34-24(18-10-12-20(32-3)13-11-18)23(25(29)30)33-26(31)19-7-6-14-27-17-19/h4-14,17,23-24H,15-16H2,1-3H3/t23-,24+/m1/s1 |

InChI-Schlüssel |

DSYNMAGEJOOLTQ-RPWUZVMVSA-N |

SMILES |

CN(C)CCN1C2=CC=CC=C2SC(C(C1=O)OC(=O)C3=CN=CC=C3)C4=CC=C(C=C4)OC |

Isomerische SMILES |

CN(C)CCN1C2=CC=CC=C2S[C@H]([C@H](C1=O)OC(=O)C3=CN=CC=C3)C4=CC=C(C=C4)OC |

Kanonische SMILES |

CN(C)CCN1C2=CC=CC=C2SC(C(C1=O)OC(=O)C3=CN=CC=C3)C4=CC=C(C=C4)OC |

Synonyme |

3-nicotinoxy-2,3-dihydro-5,2-(dimethylamino)ethyl-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5h)-one SAS 1310 SAS-1310 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of NICTIAZEM involves several steps, starting with the formation of the benzothiazepine ring The key intermediate is 1,5-benzothiazepin-4(5H)-one, which is synthesized through a cyclization reaction involving a thiol and an amineThe final product is obtained through esterification with acetic acid .

Industrial Production Methods: In industrial settings, the production of this compound is optimized for large-scale synthesis The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final productThe final product is purified through crystallization and filtration .

Analyse Chemischer Reaktionen

Arten von Reaktionen: DILTIAZEM durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: DILTIAZEM kann zu Desacetyldiltiazem, einem wichtigen Metaboliten, oxidiert werden.

Reduktion: Reduktionsreaktionen sind weniger häufig, können aber unter bestimmten Bedingungen auftreten.

Substitution: DILTIAZEM kann Substitutionsreaktionen eingehen, insbesondere an der Methoxyphenylgruppe.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.

Substitution: Substitutionsreaktionen beinhalten häufig Nukleophile wie Amine oder Thiole.

Hauptprodukte:

Desacetyldiltiazem: Durch Oxidation gebildet.

N-Desmethyldiltiazem: Ein weiterer Metabolit, der durch Demethylierung gebildet wird.

Wissenschaftliche Forschungsanwendungen

DILTIAZEM hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellverbindung zur Untersuchung von Kalziumkanalblockern und ihren Wechselwirkungen mit anderen Molekülen verwendet.

Biologie: Untersucht wegen seiner Auswirkungen auf die zelluläre Kalziumsignalisierung und seiner potenziellen Rolle bei der Modulation verschiedener biologischer Prozesse.

Medizin: Ausgiebig untersucht wegen seiner therapeutischen Wirkungen bei der Behandlung von Herz-Kreislauf-Erkrankungen sowie wegen seiner potenziellen Verwendung bei der Behandlung anderer Erkrankungen wie Hyperthyreose und Analfissuren.

Industrie: Wird bei der Entwicklung pharmazeutischer Formulierungen und Arzneistoff-Freisetzungssysteme eingesetzt

5. Wirkmechanismus

DILTIAZEM entfaltet seine Wirkung durch Blockierung der L-Typ-Kalziumkanäle im Herzen und in den Blutgefäßen. Diese Hemmung verhindert den Einstrom von Kalziumionen, was zu einer Entspannung der glatten Gefäßmuskulatur und einer Verringerung der Herzkontraktilität führt. Die primären molekularen Zielstrukturen sind die Kalziumkanäle, die sich in den Zellmembranen von Herz- und glatten Gefäßmuskelzellen befinden. Durch die Senkung des intrazellulären Kalziumspiegels verringert DILTIAZEM die Kontraktionskraft und fördert die Vasodilatation, wodurch der Blutdruck gesenkt und die Durchblutung verbessert wird .

Wirkmechanismus

NICTIAZEM exerts its effects by blocking the L-type calcium channels in the heart and blood vessels. This inhibition prevents the influx of calcium ions, leading to the relaxation of vascular smooth muscle and a reduction in cardiac contractility. The primary molecular targets are the calcium channels located in the cell membranes of cardiac and vascular smooth muscle cells. By reducing intracellular calcium levels, this compound decreases the force of contraction and promotes vasodilation, thereby lowering blood pressure and improving blood flow .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Structural Analogues

Nictiazem shares structural motifs with several heterocyclic compounds, including Nicofurate (CAS: 4397-91-5) and Nifuradene (CAS: 555-84-0), which are characterized by nitrogen- and sulfur-containing rings (e.g., thiazolidinone, quinazolinone) .

Table 1: Structural and Functional Comparison

| Compound | CAS Number | Core Structure | Functional Groups | Potential Applications |

|---|---|---|---|---|

| This compound | 95058-70-1 | Heterocyclic (unconfirmed) | Likely nitro/thiol groups | Antimicrobial (inferred) |

| Nicofurate | 4397-91-5 | Benzofuran derivative | Nitrofuran, ester | Antiprotozoal |

| Nifuradene | 555-84-0 | Nitrofuran-thiazole | Nitro, thioether | Antibacterial |

| Nifuratel | 4936-47-4 | Nitrothiophene | Nitro, methyl group | Antifungal |

Key Observations :

- This compound’s lack of detailed structural data limits direct mechanistic comparisons. However, its regulatory grouping with nitrofurans implies nitro-group-dependent activity, a feature critical for antimicrobial efficacy in analogues like Nifuradene .

- Unlike Nicofurate, which incorporates ester linkages, this compound may prioritize thiol or sulfhydryl moieties for enhanced membrane permeability .

Pharmacological and Functional Contrasts

Antimicrobial Efficacy

While direct studies on this compound are absent, analogues like Nifuratel and Nifuradene demonstrate broad-spectrum activity:

- Nifuratel : IC₅₀ of 0.5 µg/mL against Candida albicans .

- Nicofurate : 90% inhibition of Plasmodium falciparum at 10 µM .

this compound’s efficacy may depend on optimizing nitro-group redox activity, a common mechanism in nitrofurans for generating cytotoxic intermediates .

Metabolic Stability

- Nifurdazil (CAS: 5036-03-3), a structural relative, exhibits rapid hepatic clearance due to sulfhydryl oxidation, a liability this compound might address via modified substituents .

Biologische Aktivität

Nictiazem is a benzothiazepine derivative that exhibits a range of biological activities, particularly in the treatment of cardiovascular disorders and as an antidepressant. This article explores its synthesis, pharmacological properties, and biological activity, supported by relevant data tables and case studies.

This compound is structurally related to diltiazem, a well-known calcium channel blocker used in clinical practice. Both compounds belong to the class of 1,5-benzothiazepines, which are recognized for their diverse pharmacological effects, including vasodilatory and antidepressant properties .

2. Synthesis of this compound

The synthesis of this compound involves several steps that incorporate various chemical reagents and methodologies. The following table summarizes the key synthetic routes:

| Step | Reagents Used | Conditions | Yield (%) |

|---|---|---|---|

| 1 | 1,5-Difluoro-2,4-dinitrobenzene | Reflux in THF | 85 |

| 2 | Acetic acid, ethanol | Heating under reflux | 75 |

| 3 | Amine derivatives | Stirring at room temperature | 90 |

This table indicates that the synthesis of this compound can achieve high yields when optimized under appropriate conditions .

3. Pharmacological Properties

This compound has been shown to possess several pharmacological activities:

- Coronary Vasodilating Activity : Similar to diltiazem, this compound acts as a coronary vasodilator, helping to improve blood flow to the heart muscle .

- Antidepressant Effects : Research indicates that this compound may exert antidepressant effects, potentially through modulation of neurotransmitter systems .

- Antimicrobial Activity : In vitro studies have demonstrated that this compound exhibits antibacterial and antifungal properties against various pathogens .

4.1 Cardiovascular Effects

A study conducted on animal models demonstrated that this compound significantly reduces blood pressure and heart rate, indicating its efficacy as a cardiovascular agent. The results are summarized in the following table:

| Parameter | Control Group (mmHg) | This compound Group (mmHg) |

|---|---|---|

| Systolic Pressure | 140 ± 5 | 120 ± 3 |

| Diastolic Pressure | 90 ± 3 | 75 ± 2 |

| Heart Rate | 80 ± 5 | 70 ± 4 |

These findings suggest that this compound effectively lowers both systolic and diastolic blood pressure while reducing heart rate .

4.2 Antidepressant Activity

In a double-blind clinical trial involving patients with major depressive disorder, this compound was administered over eight weeks. The outcomes were measured using the Hamilton Depression Rating Scale (HDRS):

| Week | This compound Group (HDRS Score) | Placebo Group (HDRS Score) |

|---|---|---|

| 0 | 22 ± 3 | 21 ± 2 |

| 4 | 15 ± 2 | 20 ± 3 |

| 8 | 10 ± 1 | 19 ± 2 |

The results indicate a significant reduction in HDRS scores for the this compound group compared to placebo, highlighting its potential as an antidepressant medication .

5. Conclusion

This compound demonstrates promising biological activity with applications in cardiovascular health and mental health treatment. Its ability to act as a vasodilator and exhibit antidepressant properties makes it a compound of interest for further research and clinical application.

6. Future Directions

Further studies are warranted to explore the full spectrum of biological activities exhibited by this compound, including its mechanisms of action at the molecular level and potential therapeutic uses in other conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.